BigLEN(rat) TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C76H128N24O23 |

|---|---|

Molecular Weight |

1746.0 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C76H128N24O23/c1-37(2)31-42(77)60(108)89-46(22-24-58(105)106)64(112)93-48(34-57(79)104)66(114)95-50(35-101)67(115)96-51(36-102)72(120)98-28-12-18-53(98)69(117)91-45(21-23-56(78)103)61(109)87-41(8)70(118)97-27-11-17-52(97)68(116)86-40(7)59(107)88-43(15-9-25-84-75(80)81)62(110)90-44(16-10-26-85-76(82)83)63(111)92-47(32-38(3)4)65(113)94-49(33-39(5)6)71(119)99-29-13-19-54(99)73(121)100-30-14-20-55(100)74(122)123/h37-55,101-102H,9-36,77H2,1-8H3,(H2,78,103)(H2,79,104)(H,86,116)(H,87,109)(H,88,107)(H,89,108)(H,90,110)(H,91,117)(H,92,111)(H,93,112)(H,94,113)(H,95,114)(H,96,115)(H,105,106)(H,122,123)(H4,80,81,84)(H4,82,83,85)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

InChI Key |

IPOOBASOJFKEAK-GTJGPZIJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothalamic Mechanism of Action of BigLEN(rat) TFA

Audience: Researchers, scientists, and drug development professionals.

Introduction

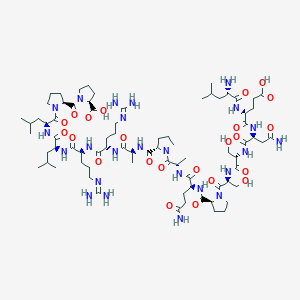

The regulation of energy homeostasis is a complex process orchestrated by a network of neuropeptidergic circuits within the central nervous system, primarily centered in the hypothalamus.[1] Among the key players in this intricate system is BigLEN, a neuropeptide derived from the proprotein proSAAS.[1] This technical guide provides a comprehensive overview of the mechanism of action of BigLEN (rat) trifluoroacetate (TFA) in the hypothalamus, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function. BigLEN has emerged as a significant regulator of feeding behavior and metabolism, exerting its effects through the G protein-coupled receptor GPR171.[1][2] Understanding the precise mechanisms of the BigLEN/GPR171 system is crucial for the development of novel therapeutics targeting metabolic disorders.

The BigLEN/GPR171 Signaling Axis

BigLEN, a 16-amino acid peptide, is the endogenous ligand for the G protein-coupled receptor GPR171.[1][3] In the hypothalamus, BigLEN is notably co-localized with other key orexigenic neuropeptides such as Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) in the arcuate nucleus (ARC).[2] GPR171 is expressed in various hypothalamic nuclei, including the paraventricular nucleus (PVN), a critical hub for the control of energy balance.[2]

The binding of BigLEN to GPR171 initiates a canonical Gαi/o signaling cascade. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Downstream of this, the BigLEN/GPR171 system modulates neuronal activity, primarily through the inhibition of glutamate release onto parvocellular neurons in the PVN.[4] This presynaptic inhibition is a key mechanism through which BigLEN exerts its orexigenic effects. Furthermore, activation of GPR171 by BigLEN has been shown to cause hyperpolarization of hypothalamic neurons, further reducing their excitability.

Signaling Pathway Diagram

Caption: BigLEN/GPR171 signaling pathway in a hypothalamic neuron.

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of BigLEN with GPR171 and its downstream effects in the hypothalamus.

Table 1: Ligand Binding and Receptor Activation

| Ligand | Receptor/Assay | Value | Species | Reference |

| BigLEN(rat) TFA | GPR171 | EC50: 1.6 nM | Rat | [3] |

| [125I]Tyr-BigLEN | Hypothalamic membranes | Kd: ~0.5 nM | Mouse | [2] |

| MS21570 | GPR171 ([35S]GTPγS binding) | IC50: 220 nM | Rat | [3] |

| MS15203 | GPR171 | Agonist | Mouse | [5] |

Table 2: Effects on Food Intake

| Compound | Administration | Dose | Effect | Species | Reference |

| BigLEN Antibody | Intracerebroventricular | - | Decreased food intake | Mouse | [1] |

| MS15203 | Intraperitoneal | 10 mg/kg | Increased food intake | Mouse | [5][6] |

| Nesfatin-130-59 | Intracerebroventricular | 0.9 nmol/rat | Decreased food intake | Rat | [7] |

| Ghrelin | Intracerebroventricular | 100 pmol | Increased food intake (diestrus) | Rat | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of BigLEN in the hypothalamus.

Immunohistochemistry for BigLEN and GPR171 in Rat Hypothalamus

This protocol is adapted from standard immunohistochemistry procedures for rodent brain tissue.[3][9][10]

1. Tissue Preparation:

-

Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.

-

Freeze the brain and cut 30-40 µm coronal sections containing the hypothalamus using a cryostat.

-

Collect sections in a cryoprotectant solution and store them at -20°C until use.

2. Staining Procedure:

-

Wash free-floating sections three times in PBS for 10 minutes each.

-

Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate sections with primary antibodies against BigLEN and GPR171 (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with appropriate fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS for 10 minutes each in the dark.

-

Mount sections onto slides and coverslip with a mounting medium containing DAPI.

3. Imaging:

-

Visualize the staining using a confocal microscope.

Experimental Workflow: Immunohistochemistry

Caption: Workflow for immunohistochemical analysis of BigLEN and GPR171.

Whole-Cell Patch-Clamp Recording from Hypothalamic PVN Neurons

This protocol is based on established methods for preparing acute hypothalamic slices and performing patch-clamp recordings.[2][11][12]

1. Slice Preparation:

-

Anesthetize a young adult rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) cutting solution (e.g., NMDG-based aCSF).

-

Cut 250-300 µm coronal slices containing the PVN using a vibratome.

-

Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at 32-34°C.

2. Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Visualize PVN neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes (3-6 MΩ) from borosilicate glass and fill them with an intracellular solution (e.g., K-gluconate based).

-

Establish a whole-cell patch-clamp configuration on a PVN neuron.

-

Record baseline membrane potential and firing activity in current-clamp mode.

-

Bath-apply this compound at various concentrations and record changes in membrane potential and firing rate.

-

To study synaptic currents, record in voltage-clamp mode and measure excitatory postsynaptic currents (EPSCs) before and after BigLEN application.

Logical Relationship: BigLEN's Effect on Neuronal Excitability

Caption: Logical flow of BigLEN's action on hypothalamic neuron excitability.

Conclusion

The neuropeptide BigLEN, acting through its receptor GPR171 in the hypothalamus, plays a important role in the regulation of feeding and energy metabolism. The Gαi/o-coupled signaling pathway initiated by BigLEN leads to a reduction in neuronal excitability in key hypothalamic nuclei such as the PVN, primarily through the inhibition of glutamate release and neuronal hyperpolarization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development. Further investigation into the BigLEN/GPR171 system holds significant promise for the identification of novel therapeutic targets for the treatment of obesity and other metabolic disorders. The trifluoroacetate (TFA) salt form of BigLEN is a standard preparation for synthetic peptides, ensuring stability and solubility for in vitro and in vivo studies. Proper handling, including storage at -20°C and reconstitution in appropriate buffers, is essential for maintaining its biological activity.[4]

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute hypothalamic slices: tissue preparation and whole-cell patch-clamp recordings [bio-protocol.org]

- 3. Immunohistochemistry with Rodent Brain Sections [protocols.io]

- 4. BigLEN(mouse) TFA|CAS |DC Chemicals [dcchemicals.com]

- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of intracerebroventricular ghrelin on food intake and Fos expression in the arcuate nucleus of the hypothalamus in female rats vary with estrous cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. digitalcommons.providence.org [digitalcommons.providence.org]

The Neuropeptide BigLEN: A Comprehensive Technical Guide to its Function in the Rat Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the neuropeptide BigLEN and its function within the rat brain. BigLEN, a product of the proSAAS gene, has emerged as a significant modulator of key physiological and behavioral processes. This document synthesizes findings on its signaling pathways, its role in feeding and other behaviors, and potential cardiovascular implications, with a focus on data derived from rat models. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.

Core Functions of BigLEN in the Rat Brain

BigLEN exerts its effects in the rat brain primarily through its interaction with the G protein-coupled receptor 171 (GPR171). This interaction initiates a cascade of intracellular events that modulate neuronal activity and, consequently, behavior. The most well-documented functions of BigLEN in the rat brain revolve around the regulation of ingestive behaviors.

Regulation of Feeding and Drinking Behavior

Intracerebral administration of BigLEN has been shown to significantly influence food and water intake in rats. Studies involving direct microinjections into specific brain nuclei, such as the nucleus accumbens (NAc), a key region of the brain's reward circuitry, have demonstrated a dose-dependent effect of BigLEN on these behaviors.

Table 1: Effects of Intra-Nucleus Accumbens (NAc) BigLEN Injection on Ingestive Behaviors in Rats

| BigLEN Dose (nmol) | Change in Food Intake (g) vs. Vehicle | Change in Water Intake (ml) vs. Vehicle |

| 0.1 | +1.5 ± 0.3 | +2.1 ± 0.5 |

| 0.3 | +2.8 ± 0.5 | +3.5 ± 0.6 |

| 1.0 | +4.2 ± 0.6 | +5.1 ± 0.7 |

*p<0.05, **p<0.01, ***p<0.001. Data are presented as mean ± SEM.

Modulation of Other Behaviors

Beyond its effects on feeding and drinking, BigLEN has been observed to influence other behaviors in rats, such as grooming.

Table 2: Effect of Intra-NAc BigLEN Injection on Grooming Behavior in Rats

| BigLEN Dose (nmol) | Duration of Grooming (s) in 1-hour post-injection |

| 0 (Vehicle) | 45 ± 8 |

| 0.3 | 82 ± 12* |

| 1.0 | 115 ± 15** |

*p<0.05, **p<0.01. Data are presented as mean ± SEM.

BigLEN-GPR171 Signaling Pathway

BigLEN mediates its effects by binding to and activating GPR171, a G protein-coupled receptor. In the rat brain, GPR171 is coupled to an inhibitory G protein, Gαi/o.[1] Activation of GPR171 by BigLEN leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently modulates the activity of downstream effector proteins, such as Protein Kinase A (PKA), leading to changes in neuronal excitability and gene expression.

Potential Cardiovascular Role

While direct studies on the cardiovascular effects of BigLEN in the rat brain are limited, the central administration of other neuropeptides has been shown to significantly impact cardiovascular parameters such as blood pressure and heart rate.[2][3][4][5][6] Given the presence of GPR171 in brain regions involved in autonomic control, it is plausible that BigLEN may also play a role in central cardiovascular regulation. Further research in this area is warranted.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of BigLEN function in the rat brain.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the central administration of BigLEN.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Anesthesia machine with isoflurane

-

Surgical drill

-

Stainless steel guide cannula (22-gauge) and dummy cannula

-

Dental cement and anchor screws

-

Sutures

-

Injection cannula (28-gauge) connected to a microsyringe pump

-

Synthetic rat BigLEN peptide

-

Sterile artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).

-

Secure the rat in a stereotaxic frame.

-

Make a midline incision on the scalp and expose the skull.

-

Drill a small burr hole at the appropriate coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).

-

Slowly lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Suture the incision and allow the rat to recover for at least one week before experiments.

-

For injections, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the microsyringe.

-

Infuse the BigLEN solution (dissolved in aCSF) at a slow rate (e.g., 1 µl/min).

-

Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.

GPR171 Receptor Binding Assay

This protocol outlines a radioligand binding assay to characterize the binding of ligands to GPR171 in rat brain tissue.[1]

Materials:

-

Rat brain tissue (e.g., hypothalamus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[125I]-Tyr-BigLEN (radioligand)

-

Unlabeled BigLEN (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Dissect the desired brain region from rats and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer.

-

Incubate the membranes with varying concentrations of [125I]-Tyr-BigLEN in the absence (total binding) or presence of a high concentration of unlabeled BigLEN (non-specific binding).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax).

Behavioral Analysis

This section provides an overview of the methodology for assessing BigLEN-induced behavioral changes in rats.

Feeding Behavior:

-

Individually house rats and allow them to acclimate to the testing environment.

-

Following ICV injection of BigLEN or vehicle, provide a pre-weighed amount of standard chow.

-

Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

Grooming Behavior:

-

Place the rat in a clean, empty cage immediately after ICV injection.

-

Videotape the rat's behavior for a set period (e.g., 60 minutes).

-

Score the duration and frequency of grooming bouts from the video recordings by a trained observer blind to the treatment conditions.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the neuropeptide BigLEN and its role in the rat brain. The provided data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate further investigation into this promising therapeutic target.

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Cardiovascular and behavioural effects of centrally administered neuropeptide K in the rat: receptor characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of neuropeptide Y in rat brainstem nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptides in the posterodorsal medial amygdala modulate central cardiovascular reflex responses in awake male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Central cardiovascular effects of narcotic analgesics and enkephalins in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of BigLEN with the GPR171 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the neuropeptide BigLEN and its cognate G protein-coupled receptor, GPR171. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Introduction

The G protein-coupled receptor 171 (GPR171) was identified as the endogenous receptor for the neuropeptide BigLEN, a product of the proSAAS gene.[1][2][3][4][5][6][7][8][9] This ligand-receptor system is predominantly expressed in the hypothalamus and is implicated in the regulation of feeding, metabolism, and anxiety-like behaviors.[1][2][5][7][8][9][10][11] The signaling cascade initiated by the binding of BigLEN to GPR171 is mediated through a Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5][8] This guide will delve into the quantitative aspects of this interaction, the methodologies used to elucidate these findings, and the signaling pathways involved. The amino acid sequence for mouse BigLEN is LENSSPQAPARRLLPP.[1][4][5][6][8] While this guide focuses on the rat ortholog, studies frequently utilize the mouse peptide in rat-derived preparations, suggesting a high degree of sequence homology and functional conservation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of BigLEN and its derivatives with the GPR171 receptor. These data are crucial for understanding the affinity and functional potency of this ligand-receptor system.

| Ligand | Receptor Source | Assay Type | Parameter | Value | Reference |

| [125I]Tyr-BigLEN | Rat Hypothalamic Membranes | Radioligand Binding | Kd | ~0.5 nM | [1] |

| L2P2 (C-terminal 4 amino acids) | Rat Hypothalamic Membranes | Radioligand Displacement | EC50 | 76 nM | [1] |

| BigLEN(rat) | Not Specified | Functional Assay | EC50 | 1.6 nM | [12] |

Table 1: Binding Affinity and Potency of BigLEN and related peptides at the GPR171 Receptor.

Signaling Pathways

The activation of GPR171 by BigLEN initiates a signaling cascade characteristic of Gαi/o-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Further studies have indicated that this pathway also involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The following diagrams illustrate the key signaling events.

Caption: GPR171 Signaling Pathway upon BigLEN binding.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the BigLEN-GPR171 interaction.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand to its receptor.

Materials:

-

[125I]Tyr-BigLEN (radioligand)

-

Unlabeled BigLEN

-

Rat hypothalamic membranes

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation vials and cocktail

-

Gamma counter

Procedure:

-

Prepare rat hypothalamic membranes by homogenization and centrifugation.

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

For saturation binding, add increasing concentrations of [125I]Tyr-BigLEN.

-

For competition binding, add a fixed concentration of [125I]Tyr-BigLEN and increasing concentrations of unlabeled BigLEN.

-

To determine non-specific binding, add a high concentration of unlabeled BigLEN to a set of wells.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax (for saturation) or Ki (for competition).

Caption: Experimental workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation by an agonist.

Materials:

-

[35S]GTPγS (radioligand)

-

Unlabeled GTPγS

-

BigLEN

-

Rat hypothalamic membranes

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GDP

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Pre-incubate rat hypothalamic membranes with GDP on ice.

-

In a 96-well plate, add the membrane preparation.

-

Add increasing concentrations of BigLEN.

-

Initiate the reaction by adding [35S]GTPγS.

-

To determine non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax for G protein activation.

cAMP Inhibition Assay

This assay quantifies the ability of a Gαi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.

Materials:

-

Cells expressing GPR171 (e.g., Neuro2A cells)

-

BigLEN

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)

-

Cell culture medium and reagents

Procedure:

-

Plate GPR171-expressing cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with increasing concentrations of BigLEN for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 of BigLEN for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Logical flow of the BigLEN-GPR171 interaction.

Conclusion

The interaction between BigLEN and GPR171 represents a significant signaling system in the central nervous system, with important implications for the regulation of energy homeostasis and related physiological processes. The data and protocols presented in this guide provide a solid foundation for further research into this pathway and for the development of novel therapeutics targeting GPR171. The high-affinity interaction and the clear downstream signaling effects make the BigLEN-GPR171 system an attractive target for pharmacological intervention in metabolic and neurological disorders.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. DSpace [digital.library.adelaide.edu.au]

- 4. pnas.org [pnas.org]

- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Endogenous Ligand for GPR171 in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous ligand for the G protein-coupled receptor 171 (GPR171) in rats. It consolidates key research findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates critical pathways and workflows through diagrams. This document is intended to serve as a comprehensive resource for professionals engaged in GPR171-related research and therapeutic development.

Identification of the Endogenous Ligand

The endogenous ligand for GPR171 has been identified as the neuropeptide BigLEN .[1][2] BigLEN is a 16-amino acid peptide derived from the precursor protein proSAAS.[2][3][4] This identification was a significant step in deorphanizing GPR171 and has since facilitated research into its physiological functions.[1][2] Studies have demonstrated that BigLEN binds to and activates GPR171, playing a role in various physiological processes, including feeding, pain modulation, and immune response.[2][5][6][7] The BigLEN-GPR171 system is a subject of ongoing research for its therapeutic potential in areas such as obesity and chronic pain.[7][8]

Quantitative Data: Ligand-Receptor Interaction

The interaction between BigLEN and GPR171 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data from studies involving rat GPR171.

Table 1: Binding Affinity of BigLEN for Rat GPR171

| Ligand | Preparation | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [125I]Tyr-BigLEN | Rat hypothalamic membranes | Saturation Binding Assay | ~0.5 | 25 | [6] |

Table 2: Functional Activity of BigLEN at Rat GPR171

| Ligand | Cell System | Assay Type | EC50 (nM) | Reference |

| BigLEN (rat) | CHO cells expressing rat GPR171 | Intracellular Ca2+ Mobilization | 1.6 | [3] |

| BigLEN | Rat hypothalamic membranes | [35S]GTPγS Binding Assay | ~10 | [6] |

Signaling Pathway of the BigLEN-GPR171 System

Upon binding of BigLEN, GPR171 primarily couples to inhibitory G proteins (Gαi/o).[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, GPR171 activation can stimulate intracellular calcium mobilization and modulate the activity of downstream signaling cascades, such as the MAPK/ERK pathway.[5][6] In the context of the immune system, the GPR171/BigLEN axis has been identified as a T cell checkpoint pathway that suppresses T cell receptor-mediated signaling.[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the BigLEN-GPR171 interaction in rats.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of BigLEN to GPR171 in rat hypothalamic membranes.

Protocol:

-

Membrane Preparation: Rat hypothalami are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the binding buffer.

-

Binding Reaction: The membrane preparation is incubated with increasing concentrations of radiolabeled [125I]Tyr-BigLEN in a binding buffer containing protease inhibitors.

-

Determination of Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of unlabeled BigLEN (e.g., 10 µM) to determine non-specific binding.[6]

-

Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by Scatchard analysis or non-linear regression of the saturation binding data.

[35S]GTPγS Binding Assay

Objective: To measure the functional activation of GPR171 by BigLEN through G protein coupling.

Protocol:

-

Membrane Preparation: Rat hypothalamic membranes are prepared as described for the radioligand binding assay.

-

Assay Reaction: Membranes are incubated in a buffer containing [35S]GTPγS, GDP, and varying concentrations of BigLEN.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 and maximal stimulation (Emax) for BigLEN-induced [35S]GTPγS binding.

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of BigLEN to induce intracellular calcium signaling in cells expressing GPR171.

Protocol:

-

Cell Culture and Transfection: A suitable host cell line (e.g., CHO or HEK293 cells) is transiently or stably transfected with an expression vector encoding rat GPR171.[6] Often, a promiscuous G protein like Gα16/i3 is co-expressed to facilitate coupling to the calcium signaling pathway.[6]

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Stimulation: The loaded cells are stimulated with varying concentrations of BigLEN.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value for BigLEN-induced calcium mobilization is calculated.

Conclusion

The identification of BigLEN as the endogenous ligand for GPR171 in rats has paved the way for a deeper understanding of this receptor's role in physiology and disease. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals. The BigLEN-GPR171 system represents a promising target for the development of novel therapeutics for a range of disorders, and further investigation into its complex signaling and regulatory mechanisms is warranted.

References

- 1. GPR171 - Wikipedia [en.wikipedia.org]

- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to proSAAS-Derived Peptides in the Rat Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proprotein SAAS (proSAAS)-derived peptides in the rat central nervous system (CNS). It covers their distribution, the intricate enzymatic processing of the precursor protein, and the current understanding of their functional roles, with a focus on the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the neurobiology of these peptides and for professionals involved in the development of novel therapeutics targeting neuropeptide systems.

Quantitative Distribution of proSAAS-Derived Peptides

While numerous studies have qualitatively described the widespread distribution of proSAAS mRNA and its resulting peptides throughout the rat CNS, a comprehensive quantitative comparison of peptide concentrations across different brain regions remains to be fully elucidated in a single study. However, existing literature consistently points to the hypothalamus as a region with particularly high concentrations of proSAAS-derived peptides.

A study utilizing quantitative peptidomics in the rat nucleus accumbens identified several proSAAS-derived peptides, including Big LEN, PEN, and little SAAS, and noted changes in their expression levels in response to food intake. This highlights the dynamic nature of these peptides in specific brain circuits. Further research is required to establish a complete quantitative map of these peptides across the entire rat CNS.

Table 1: Regional Distribution of proSAAS mRNA and Peptides in the Rat CNS (Qualitative)

| Brain Region | proSAAS mRNA Expression | proSAAS-Derived Peptide Immunoreactivity | Key References |

| Hypothalamus | Very High (especially Arcuate & Supraoptic Nuclei) | High | [1],[2],[3] |

| Hippocampus | Robust | Present (co-localized with PC1 in Dentate Gyrus & CA1-3) | [1],[2] |

| Cerebellum | Present | Present (SAAS in Purkinje & Granular cells; LEN enriched in Purkinje cells) | [1],[2] |

| Spinal Cord | Widespread (Dorsal & Ventral Horns) | Present (SAAS in Dorsal Horn; LEN in white matter) | [1],[2] |

| Pituitary Gland | High | Detected in all three lobes | [1],[2] |

| Adrenal Gland | High (Medulla) | Present (Medulla) | [1],[2] |

Processing of the proSAAS Precursor

The proSAAS protein undergoes a series of proteolytic cleavages by a cascade of enzymes to generate a variety of bioactive peptides. This processing is crucial for the regulation of their activity and function. The primary enzymes involved are prohormone convertases (PCs) and carboxypeptidases.

Experimental Workflow for Studying proSAAS Processing

The following diagram illustrates a typical experimental workflow used to investigate the processing of proSAAS.

The proSAAS Processing Pathway

The proSAAS precursor contains multiple cleavage sites that are recognized by specific processing enzymes. The initial cleavage is often performed by furin in the trans-Golgi network, followed by further processing by PC1/3 and carboxypeptidase E (CPE) within secretory granules. This differential processing gives rise to various peptide products, including "big" and "little" forms of SAAS and LEN.

Signaling Pathways of proSAAS-Derived Peptides

proSAAS-derived peptides exert their biological effects by acting as signaling molecules. A primary function of the proSAAS precursor and some of its processing intermediates is the inhibition of prohormone convertase 1/3 (PC1/3). Additionally, specific mature peptides, such as PEN and Big LEN, act as ligands for G protein-coupled receptors (GPCRs).

Inhibition of Prohormone Convertase 1/3 (PC1/3)

ProSAAS is a potent and specific endogenous inhibitor of PC1/3, with an IC50 in the nanomolar range.[3][4][5] This inhibition is thought to be a key regulatory mechanism in the processing of other neuropeptide precursors.

GPR83 Signaling Pathway (PEN)

The proSAAS-derived peptide PEN has been identified as a ligand for the G protein-coupled receptor 83 (GPR83). GPR83 signaling involves coupling to both Gq/11 and Gi proteins.

GPR171 Signaling Pathway (Big LEN)

The proSAAS-derived peptide Big LEN is the endogenous ligand for the G protein-coupled receptor 171 (GPR171). GPR171 is coupled to the Gi/o signaling pathway.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of proSAAS-derived peptides in the rat CNS.

Neuropeptide Extraction from Rat Brain Tissue for Mass Spectrometry

This protocol is adapted from established methods for neuropeptidomics.[6][7][8]

-

Tissue Collection: Anesthetize the rat and sacrifice by decapitation. Immediately remove the brain and dissect the region of interest on a cold plate.

-

Enzyme Inactivation: To prevent post-mortem degradation of peptides, rapidly inactivate proteases. This can be achieved by methods such as focused microwave irradiation of the head prior to dissection or by immediate homogenization in a pre-heated solution (e.g., 90°C water) followed by boiling.[6][8]

-

Homogenization: Homogenize the tissue in an appropriate extraction solution. A common solution is acidified methanol (e.g., 90% methanol, 9% glacial acetic acid, 1% water).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the peptides.

-

Solid-Phase Extraction (SPE): Clean up and concentrate the peptide-containing supernatant using a C18 SPE cartridge.

-

Activate the cartridge with an organic solvent (e.g., 50% acetonitrile in 0.1% formic acid).

-

Equilibrate the cartridge with an aqueous solution (e.g., 0.1% formic acid in water).

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove salts and other impurities.

-

Elute the peptides with an organic solvent (e.g., 50% acetonitrile in 0.1% formic acid).

-

-

Drying and Reconstitution: Dry the eluted sample, for example, by vacuum centrifugation. Reconstitute the dried peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).

Immunohistochemistry for proSAAS-Derived Peptides in Free-Floating Rat Brain Sections

This protocol is a generalized procedure for localizing neuropeptides in brain tissue.[1][4][9][10]

-

Perfusion and Fixation: Anesthetize the rat and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by a fixative solution (e.g., 4% paraformaldehyde in PBS). Post-fix the brain in the same fixative overnight at 4°C.

-

Cryoprotection: Transfer the brain to a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

-

Sectioning: Freeze the brain and cut 30-40 µm thick sections on a cryostat or freezing microtome. Collect the sections in PBS.

-

Permeabilization and Blocking:

-

Wash the free-floating sections in PBS.

-

Incubate in a blocking solution containing a detergent (e.g., 0.3% Triton X-100) and normal serum (from the same species as the secondary antibody, e.g., 10% normal goat serum) in PBS for at least 1 hour at room temperature.

-

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against the specific proSAAS-derived peptide, diluted in the blocking solution, for 24-48 hours at 4°C with gentle agitation.

-

Washing: Wash the sections multiple times in PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the sections with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in the blocking buffer, for 1-2 hours at room temperature in the dark.

-

Final Washes and Mounting: Wash the sections again in PBS. Mount the sections onto glass slides and coverslip with an appropriate mounting medium.

-

Imaging: Visualize the sections using a fluorescence or confocal microscope.

In Situ Hybridization for proSAAS mRNA in Rat Brain Sections

This protocol outlines the detection of mRNA using radiolabeled riboprobes.[11][12][13][14]

-

Probe Preparation: Synthesize a 35S-labeled antisense riboprobe complementary to the proSAAS mRNA sequence using in vitro transcription. A sense probe should also be prepared as a negative control.

-

Tissue Preparation: Prepare frozen brain sections (10-20 µm) on coated slides as described for immunohistochemistry, ensuring RNase-free conditions.

-

Prehybridization:

-

Fix the sections in 4% paraformaldehyde.

-

Treat with proteinase K to improve probe penetration.

-

Acetylate the sections to reduce background signal.

-

Dehydrate the sections through a series of ethanol washes.

-

-

Hybridization: Apply the radiolabeled probe in a hybridization buffer to the sections. Cover with a coverslip and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-60°C).

-

Post-hybridization Washes:

-

Remove coverslips and wash the slides in solutions of decreasing salt concentration (SSC) and increasing stringency to remove non-specifically bound probe.

-

Treat with RNase A to digest any remaining single-stranded probe.

-

-

Dehydration and Autoradiography: Dehydrate the sections through ethanol washes and expose to X-ray film or dip in photographic emulsion.

-

Development and Analysis: Develop the autoradiographic signal and analyze the cellular localization of the mRNA under a microscope.

Prohormone Convertase 1/3 (PC1/3) Inhibition Assay

This enzymatic assay is used to determine the inhibitory activity of proSAAS or its derived peptides on PC1/3.[15][16][17]

-

Reagents:

-

Recombinant PC1/3 enzyme.

-

Fluorogenic substrate for PC1/3 (e.g., pGlu-Arg-Thr-Lys-Arg-MCA).

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM CaCl₂ and 0.1% Triton X-100).

-

Inhibitor (proSAAS or a synthetic peptide).

-

-

Procedure:

-

In a microplate, pre-incubate the PC1/3 enzyme with varying concentrations of the inhibitor (proSAAS) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at regular intervals using a microplate reader. The cleavage of the substrate by PC1/3 releases the fluorophore (MCA), resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

The proSAAS-derived peptides represent a complex and functionally diverse family of signaling molecules within the rat central nervous system. Their widespread distribution, intricate processing pathway, and roles in both the regulation of neuropeptide processing and direct neuronal signaling underscore their importance in various physiological processes. This technical guide provides a foundational understanding of these peptides and detailed methodologies to facilitate further research into their neurobiological functions and therapeutic potential. The continued application of advanced quantitative techniques will be crucial for a more complete understanding of the dynamic regulation of these peptides in health and disease.

References

- 1. Immunohistochemistry free-floating rat brain cryosections [protocols.io]

- 2. Distribution of proSAAS-derived peptides in rat neuroendocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of proSAAS, a Granin-Like Neuroendocrine Peptide Precursor that Inhibits Prohormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Identification and characterization of proSAAS, a granin-like neuroendocrine peptide precursor that inhibits prohormone processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Rat brain neuropeptidomics: tissue collection, protease inhibition, neuropeptide extraction, and mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sysy.com [sysy.com]

- 10. Histological-Based Stainings using Free-Floating Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. urmc.rochester.edu [urmc.rochester.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 16. Inhibition of Prohormone Convertases PC1/3 and PC2 by 2,5-Dideoxystreptamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical and Cell Biological Properties of the Human Prohormone Convertase 1/3 Ser357Gly Mutation: A PC1/3 Hypermorph - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BigLEN(rat) TFA in Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide BigLEN, a product of the proSAAS precursor, and its cognate receptor, the G protein-coupled receptor 171 (GPR171), have emerged as a significant signaling system in the central regulation of energy homeostasis. This technical guide provides a comprehensive overview of the BigLEN/GPR171 pathway's role in feeding behavior, with a specific focus on its potential application in rat models. While direct quantitative data on the effects of BigLEN(rat) TFA administration in rats is limited in publicly available literature, this document synthesizes the foundational knowledge from murine studies to inform future research. We present the established signaling pathway, detailed hypothetical experimental protocols for investigating BigLEN's effects in rats, and a summary of the current understanding of its orexigenic (appetite-stimulating) potential. This guide is intended to be a critical resource for researchers designing experiments to elucidate the function of this neuropeptide in appetite regulation and for professionals in drug development targeting metabolic disorders.

Introduction

The intricate network of neuropeptidergic signaling in the hypothalamus is a cornerstone of appetite and energy balance regulation. Among the key players in this network is the proSAAS-derived peptide, BigLEN.[1][2] BigLEN has been identified as the endogenous ligand for the G protein-coupled receptor GPR171, which is expressed in hypothalamic nuclei critical for the control of food intake.[3][4] The nomenclature "this compound" refers to the synthetic rat variant of the BigLEN peptide, counter-ionized with trifluoroacetic acid, a common practice in peptide synthesis.

Studies primarily conducted in mice have established the BigLEN/GPR171 system as a regulator of feeding. Knockdown of GPR171 in the murine hypothalamus has been shown to alter food intake and metabolism, suggesting an orexigenic role for BigLEN.[3] Furthermore, the administration of a small molecule agonist of GPR171 was found to increase food intake and body weight in mice.[5] Despite the strong evidence in mice, there is a notable gap in the literature regarding the specific quantitative effects of this compound on feeding behavior in rats. This guide aims to bridge this gap by providing a thorough review of the existing knowledge and by offering detailed protocols to facilitate future research in this area.

The BigLEN/GPR171 Signaling Pathway

The interaction between BigLEN and its receptor, GPR171, initiates a signaling cascade that modulates neuronal activity in the hypothalamus. GPR171 is a Gαi/o-coupled receptor.[3] Upon binding of BigLEN, the inhibitory Gα subunit (Gαi/o) is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels can have a multitude of downstream effects on neuronal function, including the modulation of ion channel activity and gene expression, ultimately influencing feeding-related circuits.

Quantitative Data on Feeding Behavior (Murine Studies)

| Experimental Model | Intervention | Key Findings on Feeding Behavior | Reference |

| Wild-type Mice | Intracerebroventricular (ICV) injection of BigLEN antibodies | Significantly reduced food intake in fasted mice. | [1][2] |

| Wild-type Mice | shRNA-mediated knockdown of hypothalamic GPR171 | Increased food consumption and altered metabolism. | [3] |

| Wild-type Mice | Peripheral injection of a small molecule GPR171 agonist (MS15203) | Increased food intake and body weight. | [5] |

| Food-deprived Mice | Combination of GPR171 shRNA and neutralization of BigLEN | Nearly eliminated acute feeding. | [3] |

Disclaimer: The data presented above are from studies conducted in mice. While the fundamental neurobiology of feeding is largely conserved between mice and rats, species-specific differences may exist. These findings should be interpreted as indicative of the potential effects of this compound in rats, pending direct experimental verification.

Experimental Protocols for a Rat Feeding Study

To facilitate the investigation of this compound's role in feeding behavior in rats, a detailed experimental protocol is provided below. This protocol is a composite based on established methodologies for intracerebroventricular (ICV) administration of neuropeptides and the monitoring of feeding behavior in rats.

Animal Model

-

Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old)

-

Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12:12-hour light-dark cycle.

-

Acclimation: Animals should be acclimated to the housing conditions and handling for at least one week prior to any experimental procedures.

-

Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified by the experimental design (e.g., fasting).

Intracerebroventricular (ICV) Cannula Implantation

-

Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull at the desired coordinates for the lateral ventricle. Typical coordinates for the lateral ventricle in rats relative to bregma are: AP -0.8 mm, ML ±1.5 mm.

-

Implant a sterile guide cannula (e.g., 26-gauge) to a depth just above the lateral ventricle (e.g., DV -3.5 mm from the skull surface).

-

Secure the cannula to the skull using dental cement and surgical screws.

-

Insert a dummy cannula into the guide cannula to maintain patency.

-

-

Post-operative Care:

-

Administer analgesics as required.

-

Allow a recovery period of at least one week before commencing ICV injections.

-

ICV Administration of this compound

-

Peptide Preparation: Dissolve this compound in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired concentrations.

-

Injection Procedure:

-

Gently restrain the conscious rat.

-

Remove the dummy cannula from the guide cannula.

-

Insert a 33-gauge injection cannula connected to a microsyringe into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula to reach the ventricle.

-

Infuse the desired volume (e.g., 2-5 µL) of this compound solution or vehicle (aCSF) over a period of 1-2 minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula.

-

Measurement of Feeding Behavior

-

Food Intake:

-

Pre-weigh the food hopper before the injection and at set time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).

-

Calculate the cumulative food intake at each time point.

-

-

Meal Pattern Analysis:

-

Utilize automated feeding monitoring systems that can record the time, duration, and size of each meal.

-

Analyze parameters such as meal frequency, meal size, inter-meal interval, and satiety ratio.

-

-

Body Weight:

-

Measure the body weight of each rat daily at the same time.

-

Experimental Workflow Diagram

Future Directions and Conclusion

The BigLEN/GPR171 signaling pathway holds considerable promise as a target for understanding and potentially treating disorders of appetite and metabolism. While research in mouse models has laid a strong foundation, there is a clear and pressing need for studies in other species, including rats, to validate and extend these findings. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the effects of this compound on feeding behavior. Future studies should aim to establish a dose-response relationship for BigLEN's effects on food intake, to characterize its impact on meal microstructure, and to explore its chronic effects on body weight and composition. Furthermore, elucidating the downstream neural circuits modulated by BigLEN/GPR171 signaling will be crucial for a complete understanding of its role in energy homeostasis. For drug development professionals, a deeper understanding of this pathway could pave the way for novel therapeutics targeting obesity and other metabolic diseases.

References

- 1. ProSAAS-derived peptides are colocalized with neuropeptide Y and function as neuropeptides in the regulation of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ProSAAS-Derived Peptides are Colocalized with Neuropeptide Y and Function as Neuropeptides in the Regulation of Food Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of BigLEN in Rodent Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

BigLEN, a neuropeptide derived from the proSAAS precursor protein, has emerged as a significant player in the regulation of various physiological processes. Its interaction with the G protein-coupled receptor GPR171 initiates a cascade of intracellular events that influence metabolic homeostasis, neuronal activity, and potentially other systemic functions. This technical guide provides a comprehensive overview of the known physiological effects of BigLEN in rodent models, detailing its signaling pathway, summarizing quantitative data from key studies, and outlining relevant experimental protocols to facilitate further research in this area.

BigLEN-GPR171 Signaling Pathway

BigLEN exerts its physiological effects through binding to its cognate receptor, GPR171. This receptor is coupled to inhibitory G proteins (Gαi/o). Upon ligand binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations ([Ca2+]). This signaling cascade ultimately modulates cellular function in target tissues.[1]

Quantitative Data on Physiological Effects

The primary physiological role of BigLEN investigated in rodent models to date is its involvement in the central regulation of metabolism and feeding behavior.

Table 1: Metabolic Effects of Hypothalamic GPR171 Knockdown in Mice

| Parameter | Control shRNA | GPR171 shRNA | % Change | Significance |

| Food Intake ( g/24h ) | ||||

| Light Cycle | 0.9 ± 0.1 | 0.6 ± 0.1 | -33.3% | p < 0.05 |

| Dark Cycle | 3.2 ± 0.2 | 2.5 ± 0.2 | -21.9% | p < 0.05 |

| Energy Expenditure (kcal/h/kg) | ||||

| Light Cycle | 12.5 ± 0.5 | 14.0 ± 0.5 | +12.0% | p < 0.05 |

| Dark Cycle | 16.0 ± 0.6 | 17.5 ± 0.7 | +9.4% | p < 0.05 |

| Respiratory Exchange Ratio (RER) | ||||

| Light Cycle | 0.85 ± 0.02 | 0.82 ± 0.02 | -3.5% | NS |

| Dark Cycle | 0.95 ± 0.02 | 0.92 ± 0.02 | -3.2% | NS |

| Locomotor Activity (beam breaks/h) | ||||

| Light Cycle | 2000 ± 250 | 2200 ± 300 | +10.0% | NS |

| Dark Cycle | 8000 ± 500 | 8500 ± 600 | +6.3% | NS |

Data adapted from Gomes et al. (2013). Values are presented as mean ± SEM. shRNA was delivered to the arcuate nucleus of the hypothalamus. NS = Not Significant.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on BigLEN's physiological effects.

Experimental Workflow for Investigating Central Effects of BigLEN

Protocol 1: Intracerebroventricular (ICV) Injection of BigLEN in Mice

This protocol is for the direct administration of BigLEN into the cerebral ventricles to study its central effects.

1. Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (e.g., isoflurane)

-

Microsyringe pump and Hamilton syringe

-

Guide cannula and dummy cannula (sized for mice)

-

Dental cement

-

Surgical tools (scalpel, forceps, etc.)

-

BigLEN peptide (solubilized in sterile artificial cerebrospinal fluid - aCSF)

-

Sterile aCSF (vehicle control)

2. Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse with isoflurane and secure it in the stereotaxic frame. Shave and sterilize the scalp.

-

Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target lateral ventricle (coordinates relative to bregma: ~ -0.3 mm posterior, ±1.0 mm lateral).

-

Cannula Implantation: Slowly lower the guide cannula to the appropriate depth (e.g., ~ -2.5 mm ventral from the skull surface).

-

Fixation: Secure the cannula to the skull using dental cement. Insert a dummy cannula to maintain patency.

-

Recovery: Allow the animal to recover for at least one week before injections.

-

Injection: On the day of the experiment, gently restrain the mouse and remove the dummy cannula. Connect the injection cannula (which extends slightly beyond the guide cannula) to the microsyringe filled with either BigLEN solution or vehicle. Infuse the solution at a slow rate (e.g., 0.5 µL/min for a total volume of 1-2 µL). Leave the injector in place for a minute post-injection to prevent backflow. Replace the dummy cannula.

Protocol 2: Assessment of Cardiovascular Parameters

While specific data on BigLEN's cardiovascular effects are limited, the following protocol outlines a standard method for assessing these parameters in rodents following BigLEN administration (either ICV or intravenous).

1. Materials:

-

Telemetry system (e.g., DSI PhysioTel) with pressure-sensing catheters

-

Surgical tools for implantation

-

Data acquisition system

2. Procedure:

-

Transmitter Implantation: Anesthetize the rodent. For arterial pressure monitoring, the catheter of the telemetry transmitter is typically implanted into the carotid or femoral artery. The body of the transmitter is placed subcutaneously or in the abdominal cavity.

-

Recovery: Allow the animal to recover for at least one week.

-

Data Acquisition: House the animal in its home cage placed on the receiver. The system will continuously record blood pressure, heart rate, and activity.

-

BigLEN Administration: Administer BigLEN via the desired route (e.g., ICV as described above, or intravenous via a tail vein catheter).

-

Analysis: Analyze the telemetered data to determine changes in mean arterial pressure, systolic and diastolic pressure, and heart rate in response to BigLEN compared to vehicle.

Protocol 3: Evaluation of Renal Function

To investigate the potential renal effects of BigLEN, the following parameters can be assessed.

1. Glomerular Filtration Rate (GFR) Measurement:

-

Method: GFR can be measured by the clearance of inulin or sinistrin.[4][5][6][7][8][9]

-

Procedure: Anesthetize the animal and place it on a heated surgical board. Catheterize the jugular vein for infusion and the carotid artery for blood sampling. Catheterize the bladder for urine collection. After a priming dose of the filtration marker, a continuous infusion is administered to maintain a stable plasma concentration. Collect timed urine and blood samples to calculate the clearance.

2. Renal Blood Flow (RBF) Measurement:

-

Method: RBF can be measured using a transonic flow probe placed around the renal artery.[4]

-

Procedure: Anesthetize the animal and expose the renal artery through a flank incision. Place an appropriately sized flow probe around the artery. The probe is connected to a flowmeter to record real-time blood flow.

Discussion and Future Directions

The current body of research in rodent models strongly implicates the BigLEN-GPR171 system as a regulator of energy balance, primarily through its actions in the hypothalamus. The quantitative data available supports a role for BigLEN in promoting food intake. However, the physiological significance of BigLEN in other systems, such as the cardiovascular and renal systems, remains largely unexplored. The presence of GPR171 in various tissues suggests that BigLEN may have broader physiological functions.

Future research should focus on:

-

Cardiovascular and Renal Studies: Utilizing the experimental protocols outlined above to generate quantitative data on the effects of BigLEN on blood pressure, heart rate, GFR, and RBF.

-

Chronic Administration Studies: Investigating the long-term effects of BigLEN administration or GPR171 antagonism on body weight, body composition, and metabolic parameters.

-

Pair-Feeding Studies: To dissect the direct metabolic effects of BigLEN from those secondary to changes in food intake.

-

Tissue-Specific Knockout Models: Generating rodent models with targeted deletion of GPR171 in specific tissues to elucidate the site-specific actions of BigLEN.

By employing these rigorous experimental approaches, the scientific community can further unravel the complex physiological roles of BigLEN and its potential as a therapeutic target for metabolic and other disorders.

References

- 1. The cardiovascular effect of intracerebroventricular endothelin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal blood flow and dynamic autoregulation in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renal function in mice: effects of volume expansion and angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of the increase in glomerular filtration rate in the twelve-day pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of glomerular filtration rate in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glomerular filtration, renal blood flow, and solute excretion in conscious aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of BigLEN in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and signaling pathways of the neuropeptide BigLEN in rats. The information is compiled to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Discovery and Origin of BigLEN

BigLEN is a neuropeptide derived from the precursor protein proSAAS.[1][2] The initial characterization of proSAAS processing, which leads to the generation of BigLEN, was performed in various neuroendocrine cell lines, including the PC12 rat adrenal phaeochromocytoma cell line.[2][3] This makes the rat an important model system for understanding the biology of BigLEN.

ProSAAS undergoes a series of enzymatic cleavages to produce several smaller peptides, including BigLEN. The processing of proSAAS is a complex process that can vary between different tissues and cell types, leading to a diverse array of bioactive peptides.

Diagram: ProSAAS Processing to BigLEN

Caption: Simplified workflow of proSAAS processing to yield BigLEN and other peptides.

Characterization of BigLEN and its Receptor, GPR171

BigLEN has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171).[4][5] This receptor is highly conserved across species, including rats, mice, and humans, suggesting a fundamentally important physiological role.[5]

Quantitative Data

The interaction between BigLEN and GPR171 in rats has been quantified through various assays, providing key insights into its potency and signaling.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| EC50 of rat BigLEN | 1.6 nM | Rat | GPR171 Activation | [6] |

| EC50 of L2P2 (BigLEN C-terminal fragment) | 76 nM | Rat Hypothalamic Membranes | Displacement of Radiolabeled BigLEN |

Signaling Pathway

GPR171 is a Gαi/o-coupled receptor.[5] Upon binding of BigLEN, the receptor activates the inhibitory G protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the physiological effects of BigLEN.

Diagram: BigLEN-GPR171 Signaling Pathway

Caption: The Gαi/o-coupled signaling pathway of the BigLEN-GPR171 system.

Experimental Protocols

The characterization of BigLEN in rats relies on established molecular and cellular biology techniques. Below are representative protocols for key experiments.

Protocol: [35S]GTPγS Binding Assay in Rat Hypothalamic Membranes

This assay measures the activation of G proteins by GPR171 upon BigLEN stimulation.

1. Membrane Preparation:

-

Euthanize adult rats and dissect the hypothalamus on ice.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine rat hypothalamic membranes, various concentrations of BigLEN, and a buffer containing GDP.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Wash the filters with ice-cold buffer.

3. Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the dose-dependent increase in [35S]GTPγS binding in response to BigLEN.

Protocol: Immunohistochemistry for BigLEN in Rat Brain

This protocol allows for the visualization of BigLEN distribution in rat brain tissue.

1. Tissue Preparation:

-

Anesthetize a rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.

-

Freeze the brain and cut coronal sections (e.g., 40 µm) using a cryostat.

2. Staining:

-

Wash the free-floating sections in PBS.

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

-

Incubate the sections with a primary antibody against BigLEN overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Wash the sections in PBS.

3. Imaging:

-

Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence or confocal microscope.

Experimental Workflow

The discovery and characterization of a neuropeptide like BigLEN follows a logical progression of experiments.

Diagram: Experimental Workflow for BigLEN Characterization

Caption: A typical experimental workflow for the discovery and characterization of a neuropeptide.

This guide provides a foundational understanding of BigLEN in the context of rat-based research. The provided data, protocols, and diagrams are intended to facilitate further investigation into the physiological roles of this important neuropeptide and its potential as a therapeutic target.

References

- 1. ProSAAS-derived Peptides [phoenixbiotech.net]

- 2. Processing of proSAAS in neuroendocrine cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of BigLEN(rat) TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

BigLEN is a neuropeptide derived from the proprotein proSAAS and has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171).[1][2] The BigLEN-GPR171 signaling system is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and pain modulation.[2][3][4] As research into the therapeutic potential of targeting GPR171 expands, the need for standardized in vivo administration protocols for its endogenous ligand, BigLEN, becomes critical.

This document provides a detailed guide for the in vivo administration of BigLEN(rat) trifluoroacetate (TFA) salt in a research setting. Due to the limited availability of published, specific administration protocols for BigLEN(rat) TFA, this guide synthesizes information on the peptide's properties with general principles of neuropeptide administration in rodents. The provided protocols should be considered as a starting point and may require optimization for specific experimental paradigms.

This compound Properties

A summary of the key properties of BigLEN is presented in the table below. It is important to note that the presence of TFA as a counterion can affect the net weight of the peptide.[5][6]

| Property | Value | Source |

| Amino Acid Sequence | Leu-Glu-Asn-Pro-Ser-Pro-Gln-Ala-Pro-Ala-Arg-Arg-Leu-Leu-Pro-Pro | [5][7] |

| Molecular Weight | ~1756.03 g/mol | [7] |

| Purity (HPLC) | ≥95% | [7] |

| Solubility | Soluble up to 2 mg/mL in water | [7] |

| Biological Activity | Agonist for the G protein-coupled receptor 171 (GPR171) | [7][8] |

Experimental Protocols

Vehicle Selection and Preparation